3-Butenyl Isothiocyanate: A Comprehensive Technical Guide
3-Butenyl Isothiocyanate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenyl isothiocyanate (3-BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables of the Brassica genus. It is formed from the enzymatic hydrolysis of its corresponding glucosinolate, gluconapin.[1] Emerging research has highlighted the potential of 3-BITC as a cytotoxic agent against various cancer cell lines, positioning it as a compound of interest for further investigation in drug development. This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and key signaling pathways associated with 3-butenyl isothiocyanate.
Chemical and Physical Properties
3-Butenyl isothiocyanate is a colorless to pale yellow liquid with a characteristic pungent odor reminiscent of mustard.[2] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇NS | [1][3][4] |
| Molecular Weight | 113.18 g/mol | [1][3][4] |
| CAS Number | 3386-97-8 | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |
| Odor | Pungent, mustard-like | [2] |
| Boiling Point | 163-164 °C at 760 mmHg | [5] |
| Density | 0.990-0.996 g/mL at 20 °C | [5] |
| Refractive Index | 1.520-1.526 at 20 °C | [5] |
| Solubility | Very slightly soluble in water (0.46 mg/mL at 20 °C); freely soluble in ether and soluble in ethanol. | [1][5] |
| Flash Point | 44.44 °C | [6] |
Spectroscopic Data
Mass Spectrometry
The mass spectrum of 3-butenyl isothiocyanate exhibits a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 113. A prominent peak at m/z 72, corresponding to the loss of a C₃H₅ fragment, is often the base peak. Other significant fragments are typically seen at m/z 55 and 39.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 3-butenyl isothiocyanate provide detailed structural information.
-
¹H-NMR (600 MHz, CDCl₃): δ 5.75–5.82 (m, 1H, -CH=), 5.16–5.20 (m, 2H, =CH₂), 3.51–3.56 (t, 2H, -CH₂-NCS), 2.41–2.45 (q, 2H, -CH₂-CH=)
-
¹³C-NMR (100 MHz, CDCl₃): δ 135.4 (-CH=), 131.9 (-N=C=S), 117.4 (=CH₂), 43.2 (-CH₂-NCS), 33.0 (-CH₂-CH=)
Infrared (IR) Spectroscopy
The IR spectrum of 3-butenyl isothiocyanate is characterized by a strong, broad absorption band in the region of 2100-2200 cm⁻¹, which is indicative of the isothiocyanate (-N=C=S) functional group.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of 3-butenyl isothiocyanate.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1][6]
-
Compound Treatment: Prepare a stock solution of 3-butenyl isothiocyanate in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1] Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of 3-butenyl isothiocyanate. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for an additional 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.
Apoptosis and Necrosis Differentiation: Annexin V-FITC/PI Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with 3-butenyl isothiocyanate at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with 3-butenyl isothiocyanate as described for the apoptosis assay. Harvest the cells by trypsinization, and collect any floating cells.
-
Fixation: Wash the cells with PBS and then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.[3][4]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Signaling Pathways and Mechanisms of Action
3-Butenyl isothiocyanate exerts its cytotoxic effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
Nrf2 Signaling Pathway
Isothiocyanates are known activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. 3-BITC, being an electrophile, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. While this pathway is primarily associated with antioxidant responses, its sustained activation can also contribute to cellular stress and apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Isothiocyanates have been shown to activate various arms of the MAPK pathway, including ERK, JNK, and p38.[9][10] Activation of the JNK and p38 pathways is often associated with stress responses and the induction of apoptosis, while the role of ERK in ITC-induced apoptosis can be cell-type dependent. The activation of these kinases can lead to the phosphorylation of downstream transcription factors, which in turn regulate the expression of genes involved in apoptosis.
Apoptosis Pathway
3-Butenyl isothiocyanate has been demonstrated to induce apoptosis in cancer cells.[1][11] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of cysteine proteases called caspases. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway. Evidence suggests that isothiocyanates can engage the intrinsic pathway, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[12][13] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a critical role in regulating the integrity of the mitochondrial membrane and the initiation of the intrinsic apoptotic pathway.[14]
Conclusion
3-Butenyl isothiocyanate is a promising natural compound with demonstrated cytotoxic activity against cancer cells. Its mechanism of action appears to involve the induction of apoptosis through the modulation of key cellular signaling pathways, including the Nrf2 and MAPK pathways. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound. A deeper understanding of its molecular targets and mechanisms will be crucial for its potential development as a novel anticancer agent.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK and JNK signaling pathways are involved in the regulation of activator protein 1 and cell death elicited by three isothiocyanates in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 14. Regulation of Bcl-2 family proteins by posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
